molecular formula C17H26N2O2 B6971038 N-[3-(ethoxymethyl)phenyl]-2-(4-methylpiperidin-1-yl)acetamide

N-[3-(ethoxymethyl)phenyl]-2-(4-methylpiperidin-1-yl)acetamide

Cat. No.: B6971038
M. Wt: 290.4 g/mol
InChI Key: OVFIBSAARUAAGQ-UHFFFAOYSA-N
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Description

N-[3-(ethoxymethyl)phenyl]-2-(4-methylpiperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxymethyl group attached to a phenyl ring, and a piperidine ring substituted with a methyl group

Properties

IUPAC Name

N-[3-(ethoxymethyl)phenyl]-2-(4-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-3-21-13-15-5-4-6-16(11-15)18-17(20)12-19-9-7-14(2)8-10-19/h4-6,11,14H,3,7-10,12-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFIBSAARUAAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(ethoxymethyl)phenyl]-2-(4-methylpiperidin-1-yl)acetamide typically involves the following steps:

    Formation of the Ethoxymethyl Phenyl Intermediate: The starting material, 3-(ethoxymethyl)phenyl, is prepared by reacting 3-hydroxybenzaldehyde with ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-methylpiperidine with an appropriate acylating agent, such as acetyl chloride, under basic conditions.

    Coupling Reaction: The final step involves coupling the ethoxymethyl phenyl intermediate with the piperidine intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(ethoxymethyl)phenyl]-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., NaCl, NaBr), amines (e.g., NH3, RNH2)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated compounds, substituted amines

Scientific Research Applications

N-[3-(ethoxymethyl)phenyl]-2-(4-methylpiperidin-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and pain management.

    Biological Research: It is used in biological studies to investigate its effects on cellular pathways and receptor interactions.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Industrial Applications: It is explored for its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(ethoxymethyl)phenyl]-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2-(4-methylpiperidin-1-yl)acetamide
  • N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide
  • N-(3-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide

Uniqueness

N-[3-(ethoxymethyl)phenyl]-2-(4-methylpiperidin-1-yl)acetamide is unique due to the presence of the ethoxymethyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable candidate for further research and development.

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